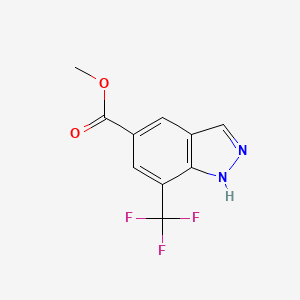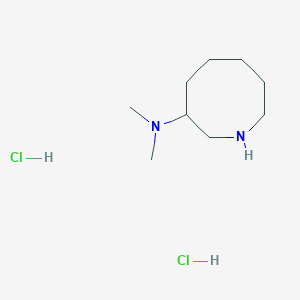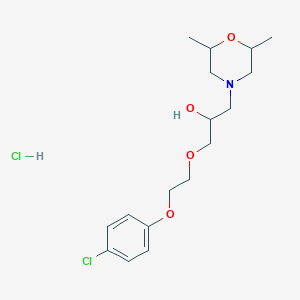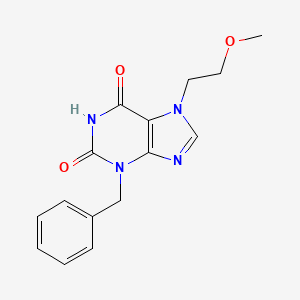
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate, is a fluorinated indazole derivative. Indazoles are heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and potential pharmaceutical applications. The introduction of a trifluoromethyl group into the indazole ring can significantly alter the compound's physical and chemical properties, as well as its biological activity .
Synthesis Analysis
The synthesis of fluorinated indazoles, such as this compound, is not directly described in the provided papers. However, similar compounds have been synthesized through various methods. For instance, the synthesis of related triazolo[1,5-a]pyrimidine derivatives has been achieved through regioselective one-step procedures, indicating that similar methodologies could potentially be applied to the synthesis of the compound . Additionally, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate from 1H-1,2,4-triazole suggests that a multi-step synthesis involving hydroxymethylation, oxidation, and esterification could be relevant .
Molecular Structure Analysis
The molecular structure of fluorinated indazoles has been determined using X-ray crystallography. The study reveals that these compounds are 1H-tautomers and can crystallize in chiral space groups, forming helices with a three-fold screw axis. This unique crystallization behavior is attributed to supramolecular interactions such as hydrogen bonds and aromatic interactions . The crystal structures of related compounds, such as 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, also show strong intermolecular interactions and different molecular arrangements influenced by the type and position of substituents .
Chemical Reactions Analysis
The chemical reactivity of related compounds, such as Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, has been studied in the context of acetylation reactions. These studies have shown that the presence of certain functional groups can significantly decrease the susceptibility to acetylation, leading to regioselective outcomes . This information suggests that the chemical reactivity of this compound could also be influenced by its fluorinated substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indazoles are influenced by the presence of fluorine atoms. Fluorine atoms are highly electronegative, which can affect the acidity, lipophilicity, and overall stability of the molecule. The introduction of a trifluoromethyl group into the indazole ring is likely to increase the compound's lipophilicity and metabolic stability, making it a potentially valuable moiety in drug design . The properties of related compounds, such as the solvate structures of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, also highlight the importance of intermolecular interactions and solvent effects on the physical state of these molecules .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)5-2-6-4-14-15-8(6)7(3-5)10(11,12)13/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRDKCXGHWYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol](/img/structure/B3018910.png)
![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)
![2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)

![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)
![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)


![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3018927.png)